molecular formula C8H5F3N2O B067731 4-Amino-3-(trifluoromethoxy)benzonitrile CAS No. 175278-23-6

4-Amino-3-(trifluoromethoxy)benzonitrile

Cat. No. B067731
M. Wt: 202.13 g/mol
InChI Key: QNJPSMLILRHZOW-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethoxy)benzonitrile is a chemical compound with interesting properties and applications in various fields of chemistry and material science. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds like 4-Amino-2-(trifluoromethyl)benzonitrile involves multiple steps, including bromination, Grignard reaction, cyanidation, and amination, achieving an overall yield of 49.2%. This method highlights an environmentally friendly and practical approach to synthesizing similar fluorinated benzonitriles (Zhang Tong-bin, 2012).

Molecular Structure Analysis

Studies on the molecular structure of fluorinated benzonitriles and related compounds have provided insights into their electronic and geometric configurations. For example, the structure of 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, a closely related compound, has been extensively analyzed to understand its binding and biodistribution properties, indicating the importance of molecular structure in determining the compound's physical and chemical behavior (S. Garg et al., 2007).

Scientific Research Applications

Amino-Triazoles in Organic Synthesis and Industry

Amino-1,2,4-triazoles serve as raw materials for fine organic synthesis, with applications in agriculture, pharmaceuticals, dyes, and more. Their utility spans from agricultural products to high-energy materials and anti-corrosion additives. This versatility suggests that compounds like 4-Amino-3-(trifluoromethoxy)benzonitrile could have potential applications in similar domains, particularly in synthesizing novel organic compounds with specified functionalities for industry and research purposes (Nazarov et al., 2021).

LC-MS/MS Study on Degradation Processes

The study of nitisinone's degradation processes using LC-MS/MS reveals insights into the stability of compounds under various conditions and their potential by-products. This research could be analogous to studies needed for 4-Amino-3-(trifluoromethoxy)benzonitrile, particularly in understanding its environmental impact and stability as a compound in medicinal or agricultural use (Barchańska et al., 2019).

Synthesis and Properties of Triazole Derivatives

The synthesis and physico-chemical properties of triazole derivatives are crucial for their application in medicine, pharmacy, and various industries. This area of research includes exploring new synthetic methods and understanding the chemical behavior of triazole compounds, which could be relevant for the development and application of 4-Amino-3-(trifluoromethoxy)benzonitrile (Parchenko, 2019).

Benzoxazinoids in Plant Defence

While not directly related, the study of benzoxazinoids highlights the importance of chemical compounds in plant defense mechanisms. Such research could inspire investigations into 4-Amino-3-(trifluoromethoxy)benzonitrile’s potential biological activities and its role in similar mechanisms, possibly offering a new avenue for the development of natural product-based pesticides or pharmaceuticals (de Bruijn et al., 2018).

Safety And Hazards

The safety information for “4-Amino-3-(trifluoromethoxy)benzonitrile” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-amino-3-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-5(4-12)1-2-6(7)13/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJPSMLILRHZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371041
Record name 4-Amino-3-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-(trifluoromethoxy)benzonitrile

CAS RN

175278-23-6
Record name 4-Amino-3-(trifluoromethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-(trifluoromethoxy)benzonitrile
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